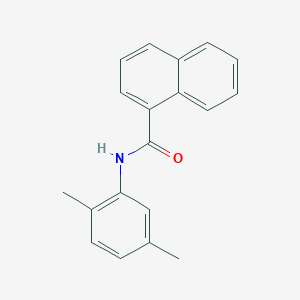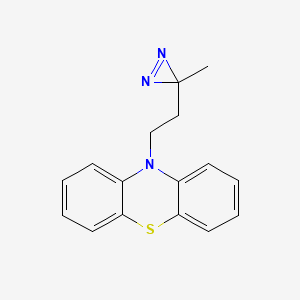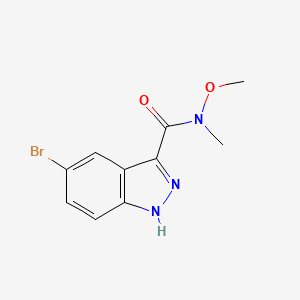
tert-Butyl 3-carbamoyl-3-(3-chloropropyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-carbamoyl-3-(3-chloropropyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-carbamoyl-3-(3-chloropropyl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving suitable precursors. For instance, starting from a β-amino alcohol, cyclization can be achieved using reagents like thionyl chloride or phosphorus oxychloride.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via a tert-butyl esterification reaction. This can be achieved using tert-butyl chloroformate in the presence of a base such as triethylamine.
Carbamoylation: The carbamoyl group can be introduced using reagents like isocyanates or carbamoyl chlorides under appropriate conditions.
Chloropropyl Substitution: The chloropropyl group can be introduced through nucleophilic substitution reactions using reagents like 3-chloropropylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloropropyl group, where the chlorine atom can be replaced by other nucleophiles.
Hydrolysis: The ester and carbamoyl groups can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Major Products
Substitution: Products will vary depending on the nucleophile used, such as azides, nitriles, or thiols.
Hydrolysis: The major products are the corresponding carboxylic acid and amine.
Reduction: The major product is the corresponding amine.
Scientific Research Applications
tert-Butyl 3-carbamoyl-3-(3-chloropropyl)azetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, particularly those containing azetidine rings.
Material Science: It can be used in the development of novel materials with unique properties, such as polymers and resins.
Biological Studies: The compound can be used in studies investigating the biological activity of azetidine derivatives, including their potential as enzyme inhibitors or receptor modulators.
Mechanism of Action
The mechanism of action of tert-Butyl 3-carbamoyl-3-(3-chloropropyl)azetidine-1-carboxylate is largely dependent on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloropropyl group can serve as a reactive site for covalent binding to target proteins, while the azetidine ring can provide structural rigidity and specificity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-[(Methylsulfonyl)oxy]azetidine-1-carboxylate: This compound has a similar azetidine core but with a different substituent at the 3-position.
tert-Butyl 3-(dimethylamino)-3-(fluoromethyl)azetidine-1-carboxylate: This compound features a dimethylamino and fluoromethyl group instead of the carbamoyl and chloropropyl groups.
tert-Butyl (3-hydroxypropyl)carbamate: This compound has a hydroxypropyl group instead of the chloropropyl group.
Uniqueness
tert-Butyl 3-carbamoyl-3-(3-chloropropyl)azetidine-1-carboxylate is unique due to the presence of both the carbamoyl and chloropropyl groups, which provide distinct reactivity and potential for diverse chemical transformations. The combination of these functional groups with the azetidine ring makes it a versatile intermediate for the synthesis of various bioactive compounds and materials.
Properties
CAS No. |
1384165-01-8 |
|---|---|
Molecular Formula |
C12H21ClN2O3 |
Molecular Weight |
276.76 g/mol |
IUPAC Name |
tert-butyl 3-carbamoyl-3-(3-chloropropyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H21ClN2O3/c1-11(2,3)18-10(17)15-7-12(8-15,9(14)16)5-4-6-13/h4-8H2,1-3H3,(H2,14,16) |
InChI Key |
WREVJUIXIXFQGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CCCCl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


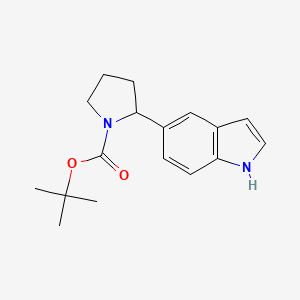
![4-Acetylamino-9-phenyl-1-oxaspiro[5.5]undecane](/img/structure/B11844129.png)
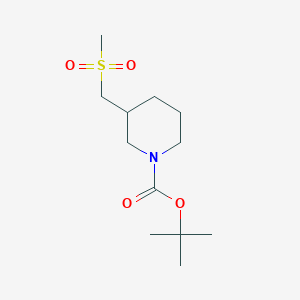

![5-Amino-1-(4-butylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11844134.png)

